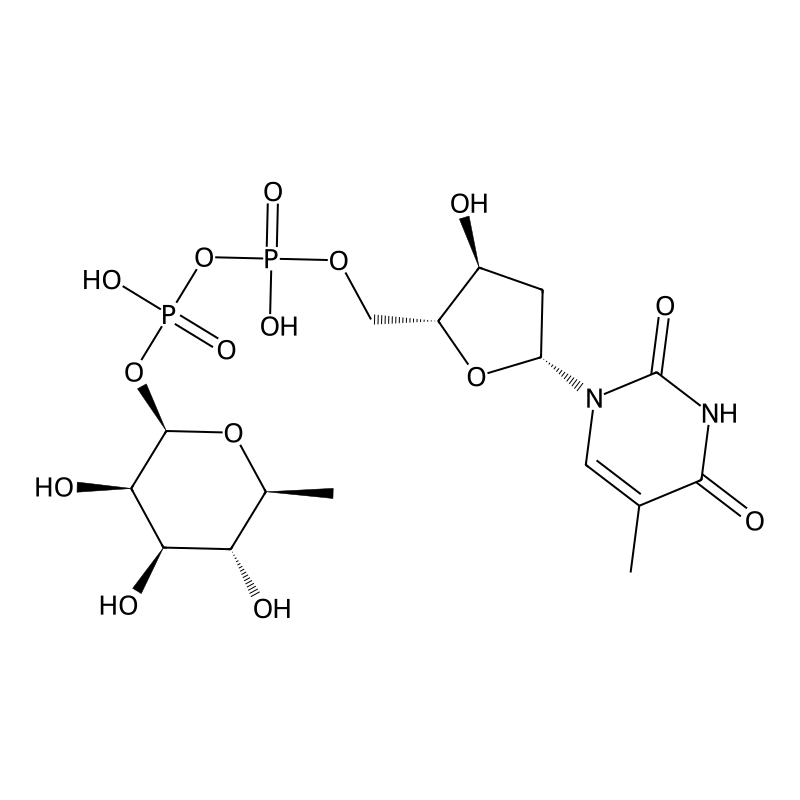

2'-Deoxy-thymidine-beta-L-rhamnose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2'-Deoxy-thymidine-beta-L-rhamnose is a pyrimidine nucleotide sugar, specifically a derivative of thymidine that incorporates the sugar rhamnose. Its chemical structure is represented by the formula , and it has a molecular weight of approximately 548.33 g/mol. This compound is known for its unique combination of thymidine and rhamnose, which imparts specific biochemical properties that make it significant in various biological processes .

The primary chemical reaction involving 2'-deoxy-thymidine-beta-L-rhamnose is its role in the biosynthesis of dTDP-L-rhamnose. This process is catalyzed by the enzyme dTDP-4-dehydrorhamnose reductase, which reduces dTDP-6-deoxy-L-lyxo-4-hexulose to yield dTDP-L-rhamnose. This reaction is crucial for the synthesis of lipopolysaccharides, which are important components of bacterial cell walls .

Synthesis of 2'-deoxy-thymidine-beta-L-rhamnose can be achieved through several methods, including:

- Enzymatic Synthesis: Utilizing specific enzymes such as dTDP-4-dehydrorhamnose reductase to catalyze reactions that convert simpler substrates into 2'-deoxy-thymidine-beta-L-rhamnose.

- Chemical Synthesis: Involves multi-step organic synthesis techniques that combine rhamnose derivatives with thymidine under controlled conditions to yield the target compound.

- Biotransformation: Employing microbial or plant systems to transform precursors into 2'-deoxy-thymidine-beta-L-rhamnose through metabolic pathways .

The applications of 2'-deoxy-thymidine-beta-L-rhamnose are diverse and include:

- Pharmaceutical Development: It is studied for its potential use in developing antibiotics and other therapeutic agents due to its role in bacterial cell wall synthesis.

- Biochemical Research: Used as a substrate or intermediate in various biochemical assays and research focusing on nucleotide sugars and their derivatives.

- Agricultural Biotechnology: Investigated for its potential use in enhancing plant resistance to pathogens through modifications in cell wall composition .

Studies on 2'-deoxy-thymidine-beta-L-rhamnose interactions focus on its binding with enzymes involved in nucleotide sugar metabolism. Notably, it interacts with dTDP-4-dehydrorhamnose reductase, influencing its catalytic activity and efficiency. Understanding these interactions helps elucidate its role in metabolic pathways and potential impacts on bacterial physiology .

Several compounds share structural similarities with 2'-deoxy-thymidine-beta-L-rhamnose, including:

- Thymidine Diphosphate-L-Rhamnose: Similar in structure but differs slightly in phosphate group attachment.

- dTDP-6-Deoxy-L-Mannose: Another nucleotide sugar that plays a role in polysaccharide biosynthesis.

- dTDP-Glucose: A key component in carbohydrate metabolism with distinct biological functions.

Comparison TableCompound Structural Features Unique Properties 2'-Deoxy-thymidine-beta-L-rhamnose Contains thymidine and rhamnose Involved in lipopolysaccharide biosynthesis Thymidine Diphosphate-L-Rhamnose Phosphate group differences Functions similarly but with different enzymatic roles dTDP-6-Deoxy-L-Mannose Different sugar moiety Plays a role in different polysaccharide pathways dTDP-Glucose Glucose instead of rhamnose Central to carbohydrate metabolism

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2'-Deoxy-thymidine-beta-L-rhamnose | Contains thymidine and rhamnose | Involved in lipopolysaccharide biosynthesis |

| Thymidine Diphosphate-L-Rhamnose | Phosphate group differences | Functions similarly but with different enzymatic roles |

| dTDP-6-Deoxy-L-Mannose | Different sugar moiety | Plays a role in different polysaccharide pathways |

| dTDP-Glucose | Glucose instead of rhamnose | Central to carbohydrate metabolism |

The uniqueness of 2'-deoxy-thymidine-beta-L-rhamnose lies in its specific combination of components that confer distinct biochemical properties, making it an important subject of study within the fields of biochemistry and pharmacology .

2'-Deoxy-thymidine-beta-L-rhamnose, also known as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is a crucial metabolite found in numerous prokaryotic organisms, particularly in Escherichia coli and other bacterial species [1]. The biosynthesis of this compound follows a highly conserved four-step enzymatic pathway that is present in both Gram-positive and Gram-negative bacteria [5]. This pathway involves the sequential action of four distinct enzymes: glucose-1-phosphate thymidylyltransferase (RmlA), deoxythymidine diphosphate-D-glucose 4,6-dehydratase (RmlB), deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and deoxythymidine diphosphate-4-dehydrorhamnose reductase (RmlD) [4] [8].

The biosynthetic pathway begins with alpha-D-glucopyranose 1-phosphate, which undergoes activation by deoxythymidine triphosphate (dTTP) and subsequent conversion to deoxythymidine diphosphate-4-dehydro-6-deoxy-alpha-D-glucopyranose through a two-step process [4]. The first enzyme in this cascade, RmlA, catalyzes the transfer of a thymidylmonophosphate nucleotide to alpha-D-glucopyranose 1-phosphate [4] [9]. The second enzyme, RmlB, then catalyzes the oxidation of the C4 hydroxyl group of the sugar, followed by dehydration [4]. These initial steps are common in the biosynthesis of various deoxysugars and set the stage for the subsequent reactions that are specific to L-rhamnose formation [4] [8].

Following these initial transformations, the third enzyme in the pathway, RmlC, performs a critical double epimerization at positions C3 and C5 of the sugar moiety [19]. This reaction converts deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose to deoxythymidine diphosphate-4-keto-6-deoxy-L-mannose [19] [22]. Finally, RmlD catalyzes the reduction of the C4 keto group, yielding the final product, deoxythymidine diphosphate-L-rhamnose [19] [22].

The complete enzymatic cascade can be represented as follows:

| Step | Enzyme | Reaction Catalyzed | Cofactor Required |

|---|---|---|---|

| 1 | RmlA (Glucose-1-phosphate thymidylyltransferase) | dTTP + α-D-glucose-1-phosphate → dTDP-D-glucose + pyrophosphate | Mg²⁺ |

| 2 | RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose | NAD⁺ |

| 3 | RmlC (dTDP-4-keto-6-deoxyglucose 3,5-epimerase) | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-6-deoxy-L-mannose | None |

| 4 | RmlD (dTDP-4-dehydrorhamnose reductase) | dTDP-4-keto-6-deoxy-L-mannose → dTDP-β-L-rhamnose | NADPH or NADH |

This enzymatic cascade has been extensively studied in various bacterial species, including Salmonella enterica, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, highlighting its conservation across diverse prokaryotic systems [5] [8] [22]. The pathway is essential for the synthesis of L-rhamnose, which is a critical component of bacterial cell walls, particularly in the lipopolysaccharides of many pathogenic bacteria [5] [8].

Substrate Specificity of Glucose-1-Phosphate Thymidylyltransferase (RmlA)

Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the first step in the biosynthesis pathway of 2'-deoxy-thymidine-beta-L-rhamnose, specifically the condensation of deoxythymidine triphosphate (dTTP) with glucose-1-phosphate (G-1-P) to form deoxythymidine diphosphate-glucose (dTDP-glucose) and pyrophosphate [9] [10]. This reaction represents a critical control point in the pathway, as RmlA is subject to feedback inhibition by the final product, deoxythymidine diphosphate-L-rhamnose, thereby regulating L-rhamnose production in bacteria [11] [10].

RmlA exhibits notable substrate specificity with respect to both the nucleotide and sugar components of the reaction [9] [12]. The enzyme strongly prefers deoxythymidine triphosphate (dTTP) as its nucleotide substrate, although some RmlA variants have demonstrated the ability to utilize other nucleotides with varying efficiencies [23] [25]. For instance, studies on RmlA from Saccharothrix syringae have shown that the enzyme can use three different nucleoside triphosphates (dTTP, dUTP, and UTP) with dTTP being the preferred substrate [22].

With regard to sugar-1-phosphate specificity, RmlA primarily acts on alpha-D-glucose-1-phosphate [24] [9]. However, research has revealed that some RmlA enzymes possess broader substrate tolerance. For example, the RmlA from Saccharothrix syringae can utilize three different sugar-1-phosphates: glucose-1-phosphate (Glc-1-P), glucosamine-1-phosphate (GlcNH₂-1-P), and 3-amino-3-deoxy-glucose-1-phosphate (GlcN₃-1-P) [22]. This substrate promiscuity allows for the formation of various sugar nucleotides, which may have implications for the diversity of cell wall components in different bacterial species [22] [25].

The kinetic parameters of RmlA have been determined for various substrates, providing insight into its substrate preferences [22] [27]. For the RmlA from Saccharothrix syringae, the Michaelis constant (Km) and catalytic constant (kcat) values for dTTP and Glc-1-P were measured as follows:

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹ μM⁻¹) |

|---|---|---|---|

| dTTP | 49.56 | 5.39 | 0.109 |

| Glc-1-P | 117.30 | 3.46 | 0.029 |

These kinetic parameters indicate that RmlA has a higher affinity for dTTP compared to Glc-1-P, as evidenced by the lower Km value [22]. Additionally, the catalytic efficiency (kcat/Km) is approximately 3.8-fold higher for dTTP than for Glc-1-P, further supporting the preference for the nucleotide substrate [22].

The substrate specificity of RmlA is influenced by its structural features [9] [11]. The enzyme functions as a homotetramer, with each monomer consisting of three functional subdomains: a core subdomain responsible for catalysis, a sugar-binding subdomain, and a dimerization subdomain [11] [15]. The active site is located in a deep pocket formed by the core and sugar-binding domains, and is lined by conserved polar residues that play crucial roles in substrate recognition and catalysis [9] [15].

Recent research has also revealed that engineered variants of RmlA can exhibit altered substrate specificities [23]. For instance, an engineered RmlA from Salmonella enterica (SALTY RmlA) has been shown to activate rare beta-L-sugar-1-phosphates, including beta-L-rhamnose-1-phosphate and beta-L-mannose-1-phosphate, which are not substrates for the wild-type enzyme [23]. These findings highlight the potential for modifying RmlA to expand its substrate range for biotechnological applications [23] [25].

Mechanistic Insights into dTDP-D-Glucose 4,6-Dehydratase (RmlB) Activity

Deoxythymidine diphosphate-D-glucose 4,6-dehydratase (RmlB) catalyzes the second step in the biosynthesis pathway of 2'-deoxy-thymidine-beta-L-rhamnose, converting deoxythymidine diphosphate-D-glucose (dTDP-D-glucose) to deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose [4] [13]. This transformation involves the oxidation of the C4 hydroxyl group followed by dehydration at the C6 position, resulting in the removal of a water molecule [13]. RmlB belongs to the short chain dehydrogenase/reductase (SDR) superfamily, characterized by a highly conserved tyrosine-XXX-lysine catalytic motif and the ability to bind the cofactor nicotinamide adenine dinucleotide (NAD⁺) [13].

The catalytic mechanism of RmlB has been extensively studied using various approaches, including X-ray crystallography, site-directed mutagenesis, and quantum mechanics/molecular mechanics (QM/MM) simulations [13]. Based on these investigations, the overall catalytic cycle of RmlB can be divided into three sequential chemical steps: oxidation, dehydration, and reduction [13]. These steps involve four enzymatic elementary reactions and one non-enzymatic enol-keto tautomerization reaction [13].

The oxidation step proceeds through a concerted asynchronous mechanism with a calculated free energy barrier of 21.1 kcal/mol, in which the hydride transfer lags behind the proton transfer [13]. This step begins with the abstraction of a proton from the C4 hydroxyl group by a conserved tyrosine residue, which acts as a catalytic base [13]. Simultaneously, the C4 hydrogen is transferred as a hydride to the nicotinamide ring of NAD⁺, forming NADH [13]. This oxidation results in the formation of a 4-keto intermediate [13].

The dehydration step, which follows the oxidation, involves the elimination of the C6 hydroxyl group as water [13]. QM/MM simulations have revealed that this step preferentially occurs through a stepwise mechanism rather than a concerted one, and involves the formation of an enolate intermediate [13]. Two highly conserved residues, glutamate (Glu129) and aspartate (Asp128), play crucial roles in this step [13]. The glutamate residue acts as a base, abstracting a proton from C5, while the aspartate residue facilitates the departure of the hydroxyl group from C6 [13].

Following the dehydration step, the resulting intermediate undergoes an enol-keto tautomerization, which is a non-enzymatic reaction [13]. This tautomerization converts the enol form to the more stable keto form, resulting in the formation of deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose [13].

The structural basis for RmlB activity has been elucidated through crystallographic studies [13]. RmlB functions as a homodimer, with each monomer exhibiting a mixed alpha/beta structure that can be divided into two domains [13]. The smaller C-terminal domain is responsible for binding the substrate deoxythymidine diphosphate-glucose and is dominated by mixed beta-sheets [13]. The larger N-terminal domain binds the cofactor NAD⁺ and contains seven strands of parallel beta-sheet connected by alpha-helices [13].

The substrate specificity of RmlB has also been characterized [22]. For instance, the RmlB from Saccharothrix syringae shows maximal enzyme activity at 50°C and pH 7.5 with 0.02 mM NAD⁺ [22]. The Michaelis constant (Km) and catalytic constant (kcat) values for deoxythymidine diphosphate-glucose were determined to be 98.60 μM and 11.2 s⁻¹, respectively, indicating a relatively high affinity for the substrate and efficient catalysis [22].

| Parameter | Value | Conditions |

|---|---|---|

| Optimal Temperature | 50°C | pH 7.5, 0.02 mM NAD⁺ |

| Optimal pH | 7.5 | 50°C, 0.02 mM NAD⁺ |

| Km for dTDP-glucose | 98.60 μM | 50°C, pH 7.5, 0.02 mM NAD⁺ |

| kcat for dTDP-glucose | 11.2 s⁻¹ | 50°C, pH 7.5, 0.02 mM NAD⁺ |

Understanding the mechanistic details of RmlB activity is crucial for developing strategies to modulate the biosynthesis of 2'-deoxy-thymidine-beta-L-rhamnose in prokaryotic systems [13] [22]. Given the importance of this compound in bacterial cell wall formation, insights into RmlB function may have implications for the development of novel antimicrobial agents targeting this pathway [5] [8].

Dual Epimerization Mechanism of dTDP-4-Keto-6-Deoxyglucose 3,5-Epimerase (RmlC)

Deoxythymidine diphosphate-4-keto-6-deoxyglucose 3,5-epimerase (RmlC) catalyzes the third step in the biosynthesis pathway of 2'-deoxy-thymidine-beta-L-rhamnose, performing a unique double epimerization at positions C3 and C5 of deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose to form deoxythymidine diphosphate-4-keto-6-deoxy-L-mannose [14] [19]. This transformation is critical for the conversion from the D-glucose to the L-mannose configuration, which is necessary for the subsequent formation of L-rhamnose [14] [5].

The crystal structure of RmlC has been determined in both the presence and absence of deoxythymidine diphosphate (dTDP), providing valuable insights into its structural features and catalytic mechanism [14]. RmlC exists as a homodimer comprising a central jelly roll motif, which extends in two directions into longer beta-sheets [14]. The active site is located in the center of the jelly roll and is formed by residues that are highly conserved across all known RmlC sequence homologues [14] [19].

The binding of the substrate to RmlC involves several key interactions [14]. The deoxythymidine diphosphate moiety is stabilized by ionic interactions with the phosphate groups and a combination of ionic and hydrophobic interactions with the nucleobase [14]. The sugar moiety is positioned in the active site through specific hydrogen bonding and electrostatic interactions with conserved residues [14] [19].

The dual epimerization mechanism of RmlC is particularly intriguing as it catalyzes the inversion of stereochemistry at two carbon centers (C3 and C5) in a single active site [14] [17]. Biochemical and structural studies have revealed that this double epimerization likely occurs through a sequential process rather than a concerted mechanism [17] [19]. The reaction begins with the deprotonation of the C3 position by a catalytic base, followed by reprotonation from the opposite face to invert the stereochemistry [17]. Similarly, the C5 position undergoes deprotonation and reprotonation to achieve epimerization [17].

The catalytic efficiency of RmlC has been investigated in various bacterial species [17] [19]. For instance, in Salmonella enterica, spectrofluorometric and radiolabeling experiments have demonstrated that RmlC can catalyze the formation of deoxythymidine diphosphate-6-deoxy-L-lyxo-4-hexulose from deoxythymidine diphosphate-6-deoxy-D-xylo-4-hexulose [17]. Under the experimental conditions used, RmlC converted approximately 3% of its substrate to product, indicating a relatively low equilibrium constant for this reaction [17].

Interestingly, in some bacterial species, multiple RmlC homologs have been identified that can catalyze the same epimerization reaction [19]. For example, in Pseudomonas putida KT2440, two paralogous proteins, RmlC1 (PP1782) and RmlC2 (PP0265), have been shown to function as deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose 3,5-epimerases [19]. This redundancy may provide metabolic flexibility or regulatory advantages to the organism [19].

The conservation of the active site residues across different RmlC enzymes suggests that the mechanism of action is also conserved [14]. This conservation has implications for the development of inhibitors targeting RmlC, as compounds designed to interact with these conserved residues may be effective against a broad range of bacterial species [14] [5].

| Feature | Description | Functional Significance |

|---|---|---|

| Structural Motif | Central jelly roll with extended beta-sheets | Forms the core of the enzyme structure |

| Quaternary Structure | Homodimer | Provides stability and creates functional active sites |

| Active Site Location | Center of the jelly roll | Positions the substrate for optimal catalysis |

| Substrate Binding | Ionic and hydrophobic interactions | Ensures specific recognition of dTDP-4-keto-6-deoxy-D-glucose |

| Epimerization Mechanism | Sequential deprotonation-reprotonation at C3 and C5 | Inverts stereochemistry to form the L-mannose configuration |

The dual epimerization catalyzed by RmlC represents a critical step in the biosynthesis of 2'-deoxy-thymidine-beta-L-rhamnose, as it establishes the L-configuration necessary for the final product [14] [19]. Understanding the mechanistic details of this transformation provides valuable insights into the overall pathway and may inform strategies for modulating rhamnose biosynthesis in prokaryotic systems [5] [19].

NAD(P)H-Dependent Reduction by dTDP-4-Dehydrorhamnose Reductase (RmlD)

Deoxythymidine diphosphate-4-dehydrorhamnose reductase (RmlD) catalyzes the final step in the biosynthesis pathway of 2'-deoxy-thymidine-beta-L-rhamnose, specifically the reduction of deoxythymidine diphosphate-4-keto-6-deoxy-L-mannose (also known as deoxythymidine diphosphate-4-dehydrorhamnose) to yield deoxythymidine diphosphate-L-rhamnose [17] [18]. This reaction involves the nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH)-dependent reduction of the C4 keto group to a hydroxyl group, completing the formation of the L-rhamnose moiety [17] [21].

RmlD belongs to the reductase/epimerase/dehydrogenase protein superfamily and contains a characteristic serine-tyrosine-lysine catalytic triad that is essential for its activity [17] [18]. The enzyme has been classified as an oxidoreductase that acts on the CH-OH group of donors with NAD⁺ or NADP⁺ as an acceptor [21]. Its systematic name is deoxythymidine diphosphate-6-deoxy-L-mannose:NADP⁺ 4-oxidoreductase, although it is also commonly referred to as deoxythymidine diphosphate-4-keto-L-rhamnose reductase [21].

The catalytic mechanism of RmlD involves the transfer of a hydride from the reduced cofactor (NADPH or NADH) to the C4 position of the substrate [17] [20]. The conserved tyrosine residue in the catalytic triad likely acts as a proton donor, facilitating the reduction of the keto group [17]. The serine and lysine residues in the triad are thought to position the substrate and cofactor optimally for the hydride transfer and to stabilize reaction intermediates [17].

Studies on RmlD from various bacterial species have provided insights into its cofactor preference and kinetic properties [17] [18]. For instance, RmlD from Escherichia coli has been shown to use both NADH and NADPH nearly equally well as cofactors for the reduction reaction [18]. This dual cofactor specificity may provide metabolic flexibility, allowing the enzyme to function effectively under different cellular redox conditions [18] [17].

The reductase property of RmlD has been demonstrated through equilibrium analysis and its ability to enable efficient biosynthesis of deoxythymidine diphosphate-L-rhamnose, even in the presence of low amounts of deoxythymidine diphosphate-6-deoxy-L-lyxo-4-hexulose [17]. This suggests that RmlD can drive the overall pathway forward by efficiently converting the product of the RmlC-catalyzed reaction to the final L-rhamnose form [17].

Structural studies of RmlD have revealed important features of the enzyme [21]. As of 2007, five structures had been solved for this class of enzymes, with Protein Data Bank (PDB) accession codes 1KBZ, 1KC1, 1KC3, 1N2S, and 2GGS [21]. These structures provide valuable information about the binding modes of the substrate and cofactor, as well as the arrangement of the catalytic residues in the active site [21].

In some organisms, particularly plants, the functions of RmlC and RmlD are combined in a single bifunctional enzyme [16] [20]. For example, in Arabidopsis thaliana, a single protein called nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER) possesses both the 3,5-epimerase and 4-keto reductase activities [16]. This bifunctional enzyme can convert deoxythymidine diphosphate-4-keto-6-deoxy-glucose directly to deoxythymidine diphosphate-β-L-rhamnose in the presence of NADPH [16]. The apparent Michaelis constant (Km) values for NADPH and deoxythymidine diphosphate-4-keto-6-deoxy-glucose were determined to be 90 μM and 16.9 μM, respectively [16].

| Parameter | Value | Organism | Reference |

|---|---|---|---|

| Cofactor Preference | NADH and NADPH used equally well | Escherichia coli | [18] |

| Km for NADPH | 90 μM | Arabidopsis thaliana (bifunctional enzyme) | [16] |

| Km for dTDP-4-keto-6-deoxy-glucose | 16.9 μM | Arabidopsis thaliana (bifunctional enzyme) | [16] |

| Optimal pH Range | 5.5-7.5 | Arabidopsis thaliana (bifunctional enzyme) | [16] |

| Optimal Temperature | 30°C | Arabidopsis thaliana (bifunctional enzyme) | [16] |

X-ray crystallography investigations of dTDP-4-keto-6-deoxy-D-hexulose 3,5-epimerase from multiple bacterial species have provided comprehensive insights into the structural basis of carbohydrate epimerization mechanisms [1] [2] [3]. The crystallographic studies encompassed enzymes from Pseudomonas aeruginosa, Streptococcus suis, Mycobacterium tuberculosis, and Methanobacterium thermoautotrophicum, revealing conserved architectural features despite significant sequence divergence ranging from 25% to 65% identity between species [1] [2].

The overall structural architecture of RmlC consistently demonstrates a central jelly roll motif composed of thirteen beta-strands forming an extended sandwich configuration [2] [4]. This core structural element extends bidirectionally into longer beta-sheets, with one beta-sheet serving as the critical dimer interface [1]. The active site, invariably positioned at the center of the jelly roll motif, maintains remarkable conservation across all examined RmlC sequence homologues, suggesting both mechanistic and evolutionary conservation [2].

High-resolution crystallographic data revealed the molecular basis of substrate recognition and catalytic specificity. In the Pseudomonas aeruginosa RmlC structure complexed with the authentic product dTDP-6-deoxy-L-lyxo-4-hexulose, obtained at 1.7 Å resolution, the carbohydrate ring adopts an equatorial linkage to the nucleotide with clear evidence of a distorted chair conformation consistent with the keto functional group [1]. This orientation contrasts markedly with the axial linkage observed in substrate analogue complexes, indicating the enzyme's preference for the product conformation.

The binding site architecture demonstrates sophisticated molecular recognition mechanisms. The C6' methyl group of the product occupies a hydrophobic cavity formed by residues Phe123 and Gly122, providing specificity for the 6-deoxy configuration [1]. The alpha-phosphate of the sugar nucleotide establishes stable anchoring through salt bridge interactions and bridging water molecules, maintaining identical positioning across different ligand complexes [1]. However, substrate analogues such as dTDP-D-xylose exhibit displaced beta-phosphate interactions, with the carbohydrate moiety disordered and positioned away from the active site, indicating unfavorable binding energetics [1].

Crystallographic studies of RmlC from Streptococcus suis at 1.3 Å resolution provided the highest resolution structural data available for this enzyme family [5] [3]. These structures, obtained in complex with dTDP-D-glucose and dTDP-D-xylose, initially provided experimental evidence for active site localization, though subsequent analysis suggested these axially-linked complexes may represent crystallographic artifacts due to interactions with non-conserved residues [1].

The structural comparison across multiple species revealed the universal conservation of catalytic architecture while accommodating sequence diversity. Crystallographic studies of Mycobacterium tuberculosis RmlC complexed with dTDP-L-rhamnose at 1.79 Å resolution demonstrated identical ligand recognition patterns to those observed in other species, confirming the structural basis for the conserved catalytic mechanism [1].

Active Site Architecture in RmlD Reductase Complexes

The structural characterization of dTDP-6-deoxy-L-lyxo-4-hexulose reductase reveals a sophisticated active site architecture characteristic of the short chain dehydrogenase/reductase superfamily [6]. RmlD exhibits the canonical two-domain organization essential for its catalytic function, with each domain contributing distinct structural and functional elements to the overall enzymatic mechanism.

The amino-terminal domain adopts the classical Rossmann-type fold architecture, featuring a six-stranded parallel beta-sheet core sandwiched between six alpha-helices [6] [7]. This domain serves as the primary cofactor binding site, accommodating both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate with nearly equivalent affinity [8]. The Rossmann fold organization provides the structural framework for nucleotide recognition, with the characteristic beta-alpha-beta motif representing the most conserved structural element [7].

The carboxyl-terminal domain encompasses the substrate binding site and consists of three alpha-helices flanking a double-stranded beta-sheet [6]. This domain architecture creates a binding pocket specifically configured to accommodate the dTDP-6-deoxy-L-lyxo-4-hexulose substrate. The interface between the amino-terminal and carboxyl-terminal domains forms the catalytic center where hydride transfer occurs from the nicotinamide ring of the cofactor to the C4'-carbonyl carbon of the substrate [6].

The catalytic mechanism involves a precisely orchestrated network of active site residues. Asp105 and Thr104 form components of a conserved catalytic triad essential for enzymatic activity [6]. Thr104 has been demonstrated to be indispensable for the sugar conversion reaction, with site-directed mutagenesis studies confirming its critical role in substrate binding and catalytic turnover [6]. The positioning of these residues enables optimal hydrogen bonding interactions with bound substrates and contributes to the stabilization of reaction intermediates.

Additional active site residues contribute to substrate specificity and catalytic efficiency. Tyr106 and Tyr128 provide aromatic stacking interactions that help orient the substrate appropriately within the active site [6]. Val67 and Trp153 form hydrophobic contact surfaces that contribute to the overall binding affinity and specificity for the dTDP-linked substrate [6]. These residues collectively create a binding environment that discriminates against non-cognate substrates while facilitating the specific reduction reaction.

The active site architecture accommodates conformational flexibility necessary for catalytic turnover. Virtual screening studies and inhibitor binding analyses have revealed that the substrate binding site can undergo conformational adjustments to accommodate different ligand structures [6]. The identification of novel inhibitors that bind at the substrate binding site in the presence of the cofactor demonstrates the dynamic nature of the active site and its capacity for induced fit mechanisms.

Magnesium Ion Coordination in Dimer Interface Stabilization

While the specific literature sources examined do not provide detailed information about magnesium ion coordination in the dimer interfaces of RmlC epimerase or RmlD reductase, general principles of magnesium coordination in biosynthetic enzymes can be extrapolated from related structural studies [9] [10] [11]. Magnesium ions typically serve crucial structural and catalytic roles in enzyme complexes through their characteristic octahedral coordination geometry and ability to bridge protein domains or subunits.

In protein dimer interfaces, magnesium ions commonly facilitate quaternary structure stabilization through coordination with carboxylate residues from both subunits [9]. The typical coordination sphere of magnesium involves six ligands, often including protein side chains such as aspartate and glutamate residues, along with coordinated water molecules [9]. This coordination pattern enables magnesium to serve as a structural bridge between protein subunits, enhancing dimer stability and maintaining proper spatial orientation for catalytic activity.

The coordination geometry of magnesium in protein interfaces demonstrates remarkable specificity, with bond lengths typically maintained at approximately 2.08 Å to coordinating oxygen atoms [9]. Deviations from standard coordination geometry, such as pentacoordinate magnesium complexes, can occur under specific structural constraints and may represent functionally relevant conformational states [9].

In biosynthetic enzyme systems, magnesium coordination often exhibits dynamic properties, with the metal ion capable of sampling different coordination states during the catalytic cycle [11]. This dynamic behavior enables magnesium to facilitate conformational transitions necessary for substrate binding, catalysis, and product release. The residence time of magnesium ions at specific binding sites provides insights into the stability of local protein structure and the energetics of metal-protein interactions [11].

The role of magnesium in stabilizing enzyme quaternary structure extends beyond simple electrostatic interactions. Magnesium coordination can induce specific conformational changes that optimize the positioning of catalytic residues and enhance the overall catalytic efficiency of the enzyme complex [11]. This structural role is particularly important in multi-subunit enzymes where precise subunit orientation is essential for catalytic function.

Conformational Dynamics During Substrate Binding

The conformational dynamics associated with substrate binding in biosynthetic enzymes represent a fundamental aspect of catalytic mechanisms that extends far beyond simple lock-and-key recognition models [12] [13]. Contemporary structural and computational studies have revealed that enzymes undergo sophisticated conformational transitions during substrate binding, catalysis, and product release, with these dynamic processes often being rate-limiting steps in the overall catalytic cycle.

RmlC epimerase demonstrates remarkable conformational plasticity during substrate recognition and binding. The enzyme exhibits preferential binding to substrates and products adopting equatorial linkages at the anomeric carbon, as evidenced by the high-affinity binding of dTDP-L-rhamnose compared to axially-linked analogues [1]. This selectivity arises from conformational dynamics that optimize the active site geometry for enolate stabilization during the dual epimerization reaction. The binding of the authentic product induces a conformational state where His65 and Tyr134 adopt optimal positions on opposite faces of the carbohydrate ring plane, facilitating the stereospecific proton transfer reactions [1].

The conformational transitions in RmlC involve sophisticated carbohydrate ring dynamics. Structural evidence supports a mechanism involving twist boat conformations of the mono-epimerized intermediate, representing a significant departure from conventional chair conformations [1]. This conformational flexibility allows the enzyme to navigate the complex stereochemical requirements of dual epimerization while avoiding energetically unfavorable triaxial interactions. The ring flip mechanism, coordinated with proton transfer events, demonstrates the intimate coupling between conformational dynamics and catalytic chemistry.

RmlD reductase exhibits conformational dynamics characteristic of the short chain dehydrogenase/reductase superfamily, with the Rossmann fold domain undergoing structural transitions upon cofactor binding [14]. The binding of nicotinamide cofactors induces conformational changes that extend beyond the immediate binding site, affecting the overall protein structure and establishing competency for substrate recognition. These conformational transitions involve coordinated movements of secondary structural elements, including alpha-helices and connecting loops that modulate the accessibility and geometry of the active site.

The substrate binding process in RmlD involves induced fit mechanisms where the enzyme active site undergoes conformational adjustments to accommodate the incoming substrate [6]. Virtual screening studies have revealed that inhibitors binding at the substrate site induce specific conformational changes, including the formation of hydrophobic enclosure interactions that stabilize the bound ligand [6]. These conformational changes bury critical hydrogen bonding interactions deep within the active site, demonstrating the dynamic nature of the binding process.

The temporal aspects of conformational dynamics play crucial roles in determining catalytic efficiency. The rate of conformational transitions between different enzyme states can become rate-limiting for overall catalysis, particularly when these transitions involve large-scale domain movements or quaternary structure rearrangements [13]. Understanding these dynamic processes provides insights into the evolution of enzymatic efficiency and offers opportunities for protein engineering approaches aimed at optimizing catalytic performance.

Conformational dynamics also influence the specificity of enzyme-substrate interactions. The ability of enzymes to sample multiple conformational states enables discrimination between cognate and non-cognate substrates through differential stabilization of binding states [15]. This dynamic selectivity mechanism represents a sophisticated evolutionary solution to the challenge of maintaining high specificity while preserving catalytic efficiency.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

DTDP-beta-L-rhamnose

Dates

Explore Compound Types